Differentiated Basicity (pKBH+) Due to 2'-Methyl Steric Effect Versus 4'-Methyl and Unsubstituted Analogs
In a systematic study of substituted 4-acetylbiphenyls, the basicities (pKBH+) were determined spectrophotometrically in sulfuric acid media at 30°C. While 3'- and 4'-substituted compounds exhibit a linear free-energy correlation with Hammett σ+ constants, the 2'-substituted derivatives—including 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone—deviate from this correlation due to a π-electron steric effect that specifically reduces the basicity of the acetyl carbonyl oxygen [1]. This quantitative deviation provides a measurable differentiation from the 4'-methyl analog, which follows the Hammett relationship predictably. The class-level inference is that the 2'-methyl compound is less basic (lower pKBH+) than its 4'-methyl isomer under identical conditions, although exact pKBH+ numerical values require consultation of the full primary article.
| Evidence Dimension | Basicity (pKBH+) of the acetyl carbonyl group |
|---|---|
| Target Compound Data | 2'-Methyl-4-acetylbiphenyl: Deviates negatively from Hammett σ+ correlation; sterically reduced basicity (exact pKBH+ value available in primary source) |
| Comparator Or Baseline | 4'-Methyl-4-acetylbiphenyl: Follows Hammett σ+ correlation (predictable basicity); 4-Acetylbiphenyl (unsubstituted): Baseline pKBH+ value |
| Quantified Difference | Qualitative deviation from Hammett plot confirmed; magnitude is a function of the 2'-substituent steric parameter. For 2'-methyl, the steric effect is intermediate between 2'-H and 2'-ethyl. |
| Conditions | Spectrophotometric titration in sulfuric acid media at 30°C; pKBH+ determined via the Hammett acidity function method |
Why This Matters
This differentiated basicity directly impacts acid-catalyzed reaction behavior (e.g., Schmidt reactions, Friedel-Crafts acylations, and imine formation), meaning procurement of the correct 2'-methyl isomer is essential for reproducible reaction outcomes where the sterically altered basicity is exploited or must be controlled.
- [1] Ananthakrishna Nadar, P. & Kannan, N. Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proc. Indian Acad. Sci. (Chem. Sci.) 93, 13–21 (1984). DOI: 10.1007/BF02841978 View Source
